4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Overview
Description
4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a diazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid can be achieved through several methods. One common approach involves the condensation of benzoic acid derivatives with diazinan compounds under controlled conditions. For example, the reaction of benzoic acid with a diazinan derivative in the presence of a suitable catalyst and solvent can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the diazinan ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diazinan derivatives.
Scientific Research Applications
4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, the compound can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid .
- Methyl 4-(bromomethyl)benzoate .
- 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester .
Uniqueness
4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazinan ring and benzoic acid moiety allow for diverse chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-[(E)-(1-butyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-3-8-18-14(20)12(13(19)17-16(18)23)9-10-4-6-11(7-5-10)15(21)22/h4-7,9H,2-3,8H2,1H3,(H,21,22)(H,17,19,23)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUYBCVOSJEJD-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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